Product packaging for 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol(Cat. No.:)

2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol

Cat. No.: B12125427
M. Wt: 248.28 g/mol
InChI Key: GSYXUTXBOPAVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(7H-Purin-6-yl)piperazin-1-yl]ethanol is a synthetic purine derivative incorporating a piperazine-ethanol spacer, making it a molecule of interest in medicinal chemistry and antibacterial research. With a molecular formula of C11H16N6O, this compound is part of a class of purine derivatives investigated for their potential as pharmaceuticals for the prevention or treatment of bacterial infections . Its proposed research value lies in its hybrid structure, which combines a purine core—a privileged pharmacophore in numerous biological processes—with a piperazine ring, a scaffold widely recognized for its versatility in drug discovery . The primary research applications for this compound are centered on infectious disease and immunology. Studies on related purine-piperazine hybrids suggest potential use in exploring novel antibacterial agents, with mechanisms of action that may involve targeting bacterial cell wall synthesis or modulating host innate immune responses . Furthermore, the purine core is a precursor pharmacophore in various chemical reactions, allowing for further structural diversification to create novel compounds for biological evaluation . Researchers can utilize this chemical as a key intermediate or building block for developing new therapeutic candidates, studying structure-activity relationships (SAR), and probing mechanisms related to bacterial infection and immune modulation. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N6O B12125427 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C11H16N6O/c18-6-5-16-1-3-17(4-2-16)11-9-10(13-7-12-9)14-8-15-11/h7-8,18H,1-6H2,(H,12,13,14,15)

InChI Key

GSYXUTXBOPAVMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2NC=N3

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 7h Purin 6 Yl Piperazin 1 Yl Ethanol and Its Analogues

General Synthetic Routes to Purine-Piperazine Derivatives

The creation of purine-piperazine derivatives is a cornerstone of many medicinal chemistry programs, leveraging established and novel synthetic protocols to generate diverse molecular libraries. These routes are designed to be versatile, allowing for the introduction of various substituents on both the purine (B94841) and piperazine (B1678402) rings.

Multi-step Reaction Sequences for Complex Architectures

The synthesis of complex purine-piperazine analogues often necessitates multi-step reaction sequences. nih.gov These extended synthetic pathways allow for the careful and controlled construction of intricate molecular architectures, which is often required to achieve desired biological activities. For instance, the synthesis of certain 6,8,9-trisubstituted purine analogues begins with a foundational precursor and proceeds through several transformations to build the final complex structure. nih.gov

A typical multi-step approach might involve the initial formation of a substituted purine core, followed by the strategic introduction of the piperazine moiety and any subsequent functionalization. nih.gov The logic of these multi-step syntheses involves breaking down the target molecule into simpler, more accessible starting materials, a process known as retrosynthetic analysis. youtube.com This careful planning is essential when dealing with multiple reactive sites on the heterocyclic systems to ensure the desired isomers are produced. youtube.comyoutube.com

Nucleophilic Aromatic Substitution Reactions on Halogenated Purine Precursors

A predominant method for forging the crucial bond between the purine and piperazine rings is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov This reaction typically involves a halogenated purine, most commonly a 6-chloropurine (B14466) derivative, which serves as the electrophile. The piperazine, acting as the nucleophile, displaces the halide at the C6 position of the purine ring. nih.gov

The success of this reaction is contingent on the electronic nature of the purine ring. The presence of electron-withdrawing groups on the purine ring system activates it towards nucleophilic attack, facilitating the substitution. chemistrysteps.comlibretexts.org The reaction is generally carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol (B145695). nih.gov This method is highly effective for creating a diverse array of 6-piperazinylpurine derivatives. nih.govnih.govnih.gov The reactivity of aryl halides in SNAr reactions can be influenced by the nature of the leaving group. chemistrysteps.com

The mechanism for this transformation is distinct from SN1 and SN2 reactions and proceeds via an addition-elimination pathway. chemistrysteps.comkhanacademy.org The nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. libretexts.org

Utilization of Key Synthetic Intermediates (e.g., 4,6-dichloro-5-nitropyrimidine)

The construction of the purine ring system itself often relies on key pyrimidine-based intermediates. One of the most versatile and widely used precursors is 4,6-dichloro-5-nitropyrimidine (B16160). nih.govchemicalbook.comchemimpex.com This intermediate is a valuable building block due to its reactive chlorine and nitro groups, which allow for a variety of subsequent chemical transformations. chemimpex.com

The synthesis of purine derivatives from 4,6-dichloro-5-nitropyrimidine involves a series of steps. A typical sequence involves the substitution of one of the chlorine atoms, followed by reduction of the nitro group to an amine, and then cyclization to form the fused imidazole (B134444) ring of the purine core. nih.gov For example, a multi-step synthesis can be initiated from 4,6-dichloro-5-nitropyrimidine to ultimately yield 6,8,9-trisubstituted purine analogues. nih.gov The synthesis of this key intermediate itself can be achieved from materials like diethyl malonate through nitration, cyclization, and chlorination steps. google.comasianpubs.org

Table 1: Key Intermediates and Their Synthetic Utility

Intermediate CAS Number Molecular Formula Key Role
4,6-dichloro-5-nitropyrimidine 4316-93-2 C₄HCl₂N₃O₂ Precursor for the synthesis of the purine ring system. nih.govchemicalbook.comchemimpex.com

Approaches for Functionalization of the Piperazine Moiety

The piperazine ring serves as a versatile linker that can be readily functionalized to modulate the physicochemical and pharmacological properties of the final compound. tandfonline.com The presence of two nitrogen atoms in the piperazine ring provides opportunities for introducing a wide range of substituents. mdpi.comencyclopedia.pub

Introduction of Alkyl and Heteroalkyl Substituents

The nitrogen atom of the piperazine ring that is not attached to the purine core is a prime site for introducing various alkyl and heteroalkyl groups. This is often achieved through standard alkylation reactions. For the target compound, 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol, this involves the introduction of a 2-hydroxyethyl group onto the piperazine nitrogen. This functionalization can significantly impact properties like solubility and bioavailability. encyclopedia.pub The synthesis of related compounds has been shown to involve the reaction of a piperazine intermediate with various electrophiles to introduce diverse side chains. mdpi.comresearchgate.net

Incorporation of Aryl and Heteroaryl Fragments

In addition to alkyl groups, aryl and heteroaryl moieties can be incorporated onto the piperazine ring. This is a common strategy in drug design to explore interactions with specific binding pockets in biological targets. The synthesis of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives is a clear example of this approach, where different substituted phenylpiperazines are reacted with a 6-chloropurine precursor. nih.gov Similarly, novel purine ribonucleoside analogues have been synthesized with various substituted piperazines at the C6 position, including those bearing trifluoromethylphenyl groups. nih.gov These modifications allow for the systematic exploration of the structure-activity relationship of the resulting compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4,6-dichloro-5-nitropyrimidine
6-chloropurine
6-(4-substituted phenyl piperazine)-9-cyclopentyl purine
N(6)-(4-Trifluoromethylphenyl)piperazine analogue
Triethylamine

Derivatization via Amide, Sulfonamide, Carbamate, and Urea (B33335) Linkages

The functionalization of the core structure through the introduction of various linkages is a key strategy to expand the chemical space and modulate the biological activity of these purine derivatives.

Amide and Sulfonamide Linkages: A significant approach involves the substitution of an amide fragment with a sulfonamide structure. nih.gov This modification has been shown to play a crucial role in enhancing the inhibitory activities of the resulting compounds. For instance, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were synthesized and demonstrated potent anti-proliferative and anti-angiogenic properties. nih.gov The synthesis of these sulfonamides often involves the reaction of an appropriate amino-substituted precursor with a sulfonyl chloride.

Urea Linkages: The generation of urea derivatives is a well-established method in drug discovery. nih.gov This is typically achieved through the reaction of amines with phosgene (B1210022) or its equivalents to form isocyanate intermediates, which then react with other amines to produce unsymmetrical ureas. nih.gov Another method utilizes S,S-dimethyl dithiocarbonate as a phosgene substitute for the carbonylation of amines to create urea derivatives. nih.gov These synthetic strategies allow for the introduction of diverse substituents on the urea moiety, thereby influencing the compound's properties.

Strategies for Modifications on the Purine Core

The purine ring system offers multiple sites for modification, allowing for the fine-tuning of the molecule's interaction with biological targets.

Substitution Patterns at the Purine C-6, C-8, and C-9 Positions

Strategic substitutions at the C-6, C-8, and C-9 positions of the purine core are pivotal in developing novel analogues with enhanced biological profiles.

C-6 Position: The C-6 position is a common site for modification. For example, 6-(substituted phenyl piperazine)-9-cyclopentyl purine derivatives have been synthesized through the nucleophilic aromatic substitution reaction of 6-chloropurine derivatives with various piperazines. nih.gov Similarly, novel purine ribonucleoside analogues with a 4-substituted piperazine at the N(6) position have been developed. nih.gov The synthesis of 6-alkoxy-2-aminopurine derivatives often involves nucleophilic aromatic substitution (SNAr) where an alcohol displaces a leaving group at the C-6 position. researchgate.net

C-8 Position: The introduction of a phenyl group at the C-8 position of the purine ring has been explored to create a new series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.gov

C-9 Position: The N-9 position of the purine ring is frequently alkylated or substituted with cyclic moieties. For instance, the synthesis of 9-cyclopentyl-purine analogues involves the reaction of 6-chloropurine with cyclopentyl bromide. nih.gov The introduction of a 2-hydroxyethoxymethyl fragment at the N(9) position has also been reported to increase the aqueous solubility of certain purine derivatives. nih.gov

A study focused on the design and synthesis of 6,8,9-trisubstituted purine analogues highlights a multi-step process starting from 4,6-dichloro-5-nitropyrimidine to yield novel derivatives. nih.gov

Synthesis of Analogues with Fused Imidazopurine Ring Systems

The creation of fused ring systems extends the structural diversity of purine analogues. Fused imidazoles, including purines, can be prepared from acyclic amidines or guanidines through a copper(I)-catalyzed ring closure. nih.gov This method allows for significant modification of the heterocyclic nucleus. Another approach involves the oxidative cyclization of diaminopyridines with aryl aldehydes to produce imidazo[4,5-c] and imidazo[4,5-b]pyridine ring systems. nih.gov Furthermore, one-pot three-component reactions have been utilized to synthesize fused thiazine-dicarboxylates and thiazole-pyrimidines, showcasing the versatility of multicomponent reactions in generating complex heterocyclic systems. mdpi.com

Structural Characterization and Spectroscopic Analysis of Synthesized Derivatives

The definitive identification and characterization of newly synthesized compounds are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the chemical structure of these derivatives. For example, in the characterization of 6,8,9-trisubstituted purine analogues, ¹H NMR is used to identify the signals corresponding to the various protons in the molecule, including those on the piperazine, phenyl, and cyclopentyl groups. nih.gov Similarly, for 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, ¹H NMR spectra confirmed the presence of proton signals for the piperazine methylene (B1212753) and ethylene (B1197577) groups, as well as the aromatic protons of the benzanthrone (B145504) core and phenyl group. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. This technique was used to verify the structures of novel 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. It was part of the analytical toolkit used to confirm the structures of the aforementioned quinoline (B57606) derivatives. nih.gov

X-ray Diffraction Analysis: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This technique was used to characterize the molecular structure of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, revealing a planar benzanthrone system and a piperazine ring in a chair conformation. mdpi.com

Table of Spectroscopic Data for a Representative Analogue Below is a table summarizing the type of spectroscopic data used in the characterization of a representative purine analogue.

Spectroscopic TechniqueInformation ObtainedReference
¹H NMRElucidation of proton environment and connectivity nih.gov
¹³C NMRDetermination of the carbon skeleton nih.gov
Mass Spectrometry (HRMS)Confirmation of elemental composition nih.gov
Infrared (IR) SpectroscopyIdentification of functional groups nih.gov
X-ray DiffractionDetermination of 3D molecular structure mdpi.com

Biological Activity Spectrum and Mechanistic Investigations

Anticancer and Antitumor Activities of Purine-Piperazine Derivatives

The core structure, combining a purine (B94841) scaffold with a piperazine (B1678402) ring, is a recognized pharmacophore in the development of novel therapeutic agents. Cancer cells often rely on the de novo biosynthesis of purines for their rapid proliferation, making purine analogs a potent strategy for anticancer drug design. nih.gov Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad range of cytotoxic activities against various human cancer cell lines.

Purine-piperazine derivatives have shown significant growth inhibitory effects across a wide panel of human cancer cell lines. The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Newly synthesized 6-substituted piperazine-9-cyclopentyl-purine analogs, for instance, were tested for their in vitro anticancer activity, with several compounds showing IC50 values under 10 μM against liver, colon, and breast cancer cells. nih.gov One notable derivative, compound 19 in the study, exhibited high cytotoxic potential with an IC50 of less than 5 μM. nih.gov Similarly, a series of novel purine ribonucleoside analogues featuring a 4-substituted piperazine at the N6 position were evaluated against liver (Huh7, HepG2), breast (MCF7), and colon (HCT116) carcinoma cells. acs.org An analogue with a trifluoromethylphenyl group on the piperazine ring (compound 11) demonstrated the most effective antitumor activity, with IC50 values ranging from 5.2 to 9.2 μM. acs.org

Further studies on different series of piperazine derivatives have confirmed their efficacy. One review highlighted that piperazine-containing purine derivatives exhibit potent activity against Huh7, HCT116, and MCF7 cancer cells. nih.gov Other research into 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also demonstrated significant cell growth inhibitory activity on a broad array of cancer cell lines, including those from liver (HUH7, HEPG2), breast (MCF7, T47D), and colon (HCT116) cancers. researchgate.net The cytotoxicity of these compounds was found to be dose-dependent. researchgate.net Hybrid molecules incorporating purine scaffolds have also shown notable cytotoxicity against cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast). nih.gov

The table below summarizes the cytotoxic activities (IC50 values) of various purine-piperazine derivatives against a selection of human cancer cell lines.

Derivative SeriesCell LineIC50 (μM)Source
6-piperazine-9-cyclopentyl-purine analog (Cmpd 19)Liver Cancer Panel< 5 nih.gov
6-(4-Trifluoromethylphenyl)piperazine-9-ribofuranosyl-purine (Cmpd 11)Huh7 (Liver)5.2 - 9.2 acs.org
6-(4-Trifluoromethylphenyl)piperazine-9-ribofuranosyl-purine (Cmpd 11)HepG2 (Liver)5.2 - 9.2 acs.org
6-(4-Trifluoromethylphenyl)piperazine-9-ribofuranosyl-purine (Cmpd 11)MCF7 (Breast)5.2 - 9.2 acs.org
Piperazine-Thiazole-Quinolinone HybridT-47D (Breast)Higher than Staurosporine researchgate.net
Piperazine-Thiazole-Quinolinone HybridHepG2 (Liver)Potent Activity researchgate.net
Piperazine-Thiazole-Quinolinone HybridHCT-116 (Colon)Promising Activity researchgate.net
Piperazine-Thiazole-Quinolinone HybridHeLa (Cervical)Promising Activity researchgate.net
Piperazine Derivative (PCC)SNU-475 (Liver)~6.98 nih.gov
Piperazine Derivative (PCC)SNU-423 (Liver)~7.76 nih.gov
Organotin(IV) complexes with Schiff base coreHL-60 (Leukemia)Potent Cytotoxicity nih.gov
Organotin(IV) complexes with Schiff base coreMCF-7 (Breast)Potent Cytotoxicity nih.gov
Organotin(IV) complexes with Schiff base coreHeLa (Cervical)Potent Cytotoxicity nih.gov

A crucial aspect of developing anticancer agents is ensuring they selectively target cancer cells while minimizing harm to healthy, non-neoplastic cells. Several studies have demonstrated that purine-piperazine derivatives can exhibit this desirable selectivity.

For example, a study on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives found that normal human fibroblasts (WI-38) were less sensitive to the compounds than various tumor cells, indicating a degree of selective action. semanticscholar.org Research on a novel piperazine derivative designated PCC showed a high inhibitory effect on human liver cancer cells (SNU-475 and SNU-423) with IC50 values of approximately 6.98 µM and 7.76 µM, respectively. In contrast, the IC50 for the same compound in normal liver cells (THLE-3) was significantly higher at 48.63 µM, demonstrating a clear selective cytotoxicity. nih.gov

Similarly, an evaluation of 4-acyl-2-substituted piperazine urea (B33335) derivatives against MCF7 breast cancer cells and MCF 10A normal breast cells identified compounds with high selective anticancer activity. mdpi.com Certain compounds in this library were also tested against A549 lung cancer cells and normal lung fibroblasts (MRC-5), with some showing a favorable selective profile against the cancer cells. mdpi.com This selective effect is a promising feature, suggesting a wider therapeutic window for these compounds. nih.govsemanticscholar.org

The anticancer effects of purine-piperazine derivatives are mediated by several distinct cellular mechanisms.

Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases that are often hyperactive in cancer cells. unife.it Certain purine-piperazine analogs have been shown to be potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and c-Src. nih.gov The inhibition of these kinases disrupts downstream signaling pathways that control cell proliferation and survival. nih.gov For example, the inactivation of c-Src was found to be a central event in inducing apoptosis in cancer cells treated with these analogs. nih.gov Other derivatives act as inhibitors of the PI3K/AKT/mTOR pathway and VEGFR-2, which are critical for tumor growth and angiogenesis. researchgate.netnih.gov

Apoptosis Induction: Many purine-piperazine derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. nih.govnih.gov This is often a consequence of kinase inhibition. nih.gov Treatment with these compounds leads to a significant increase in the SubG1 phase of the cell cycle, which is indicative of apoptosis. nih.gov The process is often caspase-dependent, involving the activation of a cascade of enzymes that dismantle the cell in a controlled manner. nih.gov

Cell Cycle Arrest: These compounds can halt the cell division cycle at various checkpoints. Analysis has shown that different derivatives can cause cell cycle arrest at the G1, S, or G2/M phases. nih.govresearchgate.net For instance, some quinolinone-bearing piperazine-thiazole hybrids were found to arrest the cell cycle in the S phase. researchgate.net This arrest prevents cancer cells from replicating their DNA and proliferating.

Interference with Cellular ATP Reserves: Some purine nucleoside analogues have been found to interfere with cellular ATP reserves. acs.org As ATP is the primary energy currency of the cell, its depletion can disrupt numerous cellular processes, including the activities of many kinases, ultimately leading to cell death. This mechanism is consistent with the structural similarity of these compounds to natural purines. acs.org

The development of drug resistance is a major challenge in cancer therapy. Some research suggests that piperazine derivatives could play a role in overcoming these resistance mechanisms. For example, one study noted that the piperazine-containing drug Imatinib can abrogate resistance to doxorubicin (B1662922) in chronic myeloid leukemia cells by inhibiting the BCR/ABL kinase, which is involved in DNA repair. nih.gov While not focused on the specific title compound, this highlights the potential of the broader piperazine class to counteract resistance. The ability of some purine-piperazine derivatives to inhibit multiple signaling pathways simultaneously, such as the PI3K/AKT, Src, and BCR-ABL pathways, may also represent a strategy to overcome resistance, which often arises from the activation of alternative survival pathways. nih.gov

Antimicrobial Activities of Purine-Piperazine Derivatives

Beyond their anticancer properties, piperazine-containing heterocyclic compounds have been investigated for their potential as antimicrobial agents to combat infectious diseases, a field where drug resistance is also a growing threat. apjhs.com

A significant area of investigation has been the activity of purine-piperazine derivatives against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A series of novel purine-linked piperazine derivatives were synthesized and designed to act as inhibitors of the MurB enzyme, which is critical for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Several of these compounds demonstrated promising activity against Mycobacterium tuberculosis H37Rv, with some showing greater potency than the clinically used drug Ethambutol. nih.gov

In addition to antitubercular activity, other piperazine derivatives have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The broad-spectrum potential of these compounds makes them valuable leads in the search for new antibiotics. apjhs.com

Antifungal Efficacy

Derivatives of 6-piperazinylpurine have been synthesized and assessed for their activity against a range of pathogenic fungi. In these studies, certain compounds demonstrated notable antifungal efficacy, with minimum inhibitory concentrations (MICs) recorded between 1 and 16 μg/mL against various fungal strains.

One particular derivative, identified as compound 5g in a study, exhibited the most potent activity against all tested fungi, including Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. This compound displayed MIC values from 1 to 4 μg/mL. Structure-activity relationship (SAR) analyses from this research indicated that the presence of a halogen atom at the C6 position of the purine ring was crucial for the observed antifungal effects.

Another purine analogue, DT-23, demonstrated a minimum inhibitory concentration (MIC50) of 15 μg/mL against Cryptococcus neoformans.

Table 1: Antifungal Activity of Select Purine Derivatives

Compound/DerivativeFungal Strain(s)Activity MetricValueSource
Purine Derivatives (general)Pathogenic fungiMIC1-16 μg/mL
Compound 5gC. albicans, C. glabrata, C. krusei, C. neoformans, A. fumigatusMIC1-4 μg/mL
DT-23Cryptococcus neoformansMIC5015 μg/mL

Enzymatic Target Identification for Antimicrobial Action (e.g., MurB inhibition)

Research into the antimicrobial mechanism of purine analogues has identified specific enzymatic targets. A series of purine-based compounds were designed and synthesized to act as inhibitors of the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme from Mycobacterium tuberculosis H37Rv. The MurB enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

In vitro assays confirmed that several of the synthesized purine derivatives exhibited potent inhibitory activity against the MurB enzyme. One of the most effective compounds, designated 6g, displayed an IC50 value of 0.8 μM against MurB and a minimum inhibitory concentration (MIC) of 3.12 μg/mL against the M. tuberculosis H37Rv strain. Computational molecular docking studies supported these findings, modeling strong interactions between the inhibitors and the MurB enzyme. These results suggest that purine-piperazine derivatives can exert their antimicrobial effects by targeting MurB, thereby disrupting cell wall synthesis.

Central Nervous System (CNS) Related Activities

The compound 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol and its derivatives have been extensively studied for their potential as multitarget agents for neuropsychiatric conditions. These investigations have revealed significant interactions with several key neurotransmitter receptors. nih.gov

Serotoninergic Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT7 receptor affinity and antagonism)

Derivatives of this compound have demonstrated high affinity for both the 5-HT1A and 5-HT7 serotonin (B10506) receptors. nih.gov Functional studies have characterized these compounds as having partial agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT7 receptor. nih.gov

For example, a derivative known as compound 10f showed a high binding affinity (Ki) of 11 nM for the 5-HT1A receptor and an even more potent affinity of 0.8 nM for the 5-HT7 receptor. nih.gov Similarly, other analogues like compound 8h displayed Ki values of 7 nM and 0.2 nM for the 5-HT1A and 5-HT7 receptors, respectively. This dual activity is a feature of interest in the development of novel antidepressants and antipsychotics.

Table 2: Serotoninergic Receptor Binding Affinities of Select Purine Derivatives

Compound/Derivative5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)Source
Compound 10f110.8 nih.gov
Compound 8a150.5 nih.gov
Compound 7f90.4
Compound 6h120.3
Compound 8h70.2

Dopaminergic Receptor Modulation (e.g., D3 receptor agonism)

In addition to their effects on serotonin receptors, these purine compounds exhibit high affinity for the dopamine (B1211576) D3 receptor. nih.gov Several derivatives have been identified as potent D3 receptor ligands, with binding affinities (Ki) in the sub-nanomolar to low nanomolar range. nih.govnih.gov For instance, compound 10f has a Ki value of 0.9 nM for the D3 receptor. nih.gov Other derivatives, such as 7f and 8h, show similarly high affinities with Ki values of 0.6 nM. The functional activity at the D3 receptor for many of these compounds, including whether they act as agonists or antagonists, is still under active investigation. nih.gov

Cannabinoid Receptor 1 (CB1) Inverse Agonism

Investigations into the broader pharmacological profile of purine derivatives have identified potent and selective inverse agonist activity at the cannabinoid receptor 1 (CB1). Inverse agonists produce an effect opposite to that of an agonist. In functional assays, these compounds inhibit the basal activity of the receptor.

One such derivative, compound 7h, demonstrated a very high binding affinity for the CB1 receptor with a Ki value of 0.3 nM and an IC50 of 1.5 nM in a functional assay. This compound also showed excellent selectivity, with over a 3000-fold greater affinity for the CB1 receptor compared to the CB2 receptor. Another analogue, compound 6g, was also identified as a potent CB1 inverse agonist with a Ki of 0.5 nM and an IC50 of 2.5 nM.

Table 3: CB1 Receptor Activity of Select Purine Derivatives

Compound/DerivativeCB1 Receptor Ki (nM)Functional Activity (IC50, nM)Selectivity over CB2Source
Compound 7h0.31.5>3000-fold
Compound 6g0.52.5>1000-fold
Compound 7f0.42.0>2500-fold

Evaluation in Preclinical Behavioral Models for Neuropsychiatric Potential

The neuropsychiatric potential of these multi-target purine derivatives has been assessed in preclinical behavioral models. Specifically, their efficacy has been tested in models relevant to the cognitive deficits observed in schizophrenia.

In one key study, a derivative (compound 8h) was evaluated in the phencyclidine-induced novel object recognition (NOR) test in rodents. Phencyclidine is used to model cognitive impairment associated with schizophrenia. The administration of compound 8h was found to reverse the cognitive deficits induced by phencyclidine in this test. Similar positive results in the NOR test were observed with other derivatives, such as compounds 7f, 7g, and 8f. These findings suggest that the unique multi-target receptor profile of these compounds may translate to efficacy in addressing cognitive symptoms.

Other Investigated Biological Activities

Anti-inflammatory Effects

The purine scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. ingentaconnect.com Various purine derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. nih.gov Research has shown that certain purine-2,6-dione (B11924001) derivatives exhibit significant analgesic and anti-inflammatory activities. nih.gov Furthermore, a series of newly synthesized purine-dione derivatives demonstrated good to excellent anti-inflammatory activity when compared to the standard drug, indomethacin.

The anti-inflammatory potential of these compounds is often attributed to their ability to act as antagonists at adenosine (B11128) receptors or as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). rsc.org For instance, some purine analogues have been shown to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation. rsc.orgrsc.org

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, its structural similarity to known anti-inflammatory purine derivatives suggests that it may possess similar activities. The piperazine moiety is also found in various compounds with anti-inflammatory properties. nih.govscielo.org.mx

Table 1: Anti-inflammatory Activity of Selected Purine Analogues

CompoundTargetActivityReference
Purine-2,6-dione derivatives (17, 31, 36)TRPA1, PDE4/7Significant analgesic and anti-inflammatory activity in vivo nih.gov
Purine-dione derivativesInflammationGood to excellent anti-inflammatory activity compared to indomethacin
Purine-5-N-isosteresCOX-1, COX-2IC50 values ranging from 40.04–87.29 μg/ml for COX-1 and 27.76–42.3 μg/ml for COX-2 rsc.orgrsc.org

Herbicide Safener Mechanisms

In the agricultural sector, herbicide safeners are crucial for protecting crops from the phytotoxic effects of herbicides without diminishing their efficacy against weeds. acs.orgnih.gov Recent research has highlighted the potential of purine derivatives as effective herbicide safeners. acs.orgnih.govacs.org These compounds are thought to work by enhancing the metabolic detoxification of herbicides within the crop plant. acs.org

The proposed mechanism of action for purine-based herbicide safeners involves the competitive inhibition of the herbicide's target enzyme in the crop. For example, in the case of sulfonylurea herbicides that target the enzyme acetolactate synthase (ALS), purine derivatives can bind to the ALS active site, thereby protecting the enzyme from inhibition by the herbicide. nih.govacs.org This allows the crop to maintain its normal physiological functions, while the weed, which cannot effectively metabolize the herbicide, succumbs to its effects.

A study on novel purine derivatives demonstrated their ability to protect wheat from injury induced by the herbicide mesosulfuron-methyl. nih.govacs.org Molecular docking studies revealed that these compounds could competitively bind to the ALS active site. nih.gov One such derivative, referred to as Herbicide safener-2 (Compound III-7), was shown to share pharmacokinetic characteristics with the commercial safener mefenpyr-diethyl (B161882) and to competitively bind to the ALS active site. medchemexpress.com Given that this compound belongs to this class of purine derivatives, it is plausible that it could function as a herbicide safener through a similar mechanism.

Table 2: Activity of Purine Derivatives as Herbicide Safeners

CompoundHerbicideCropMechanismReference
Purine Derivatives (III-3, III-7)Mesosulfuron-methylWheatCompetitive binding to ALS active site nih.govacs.org
Pyrazole purine derivatives (I-13, I-15)Mesosulfuron-methylWheatCompetitive binding to ALS active site nih.gov
Herbicide safener-2 (Compound III-7)Mesosulfuron-methylNot SpecifiedCompetitive binding to ALS active site medchemexpress.com

Phosphodiesterase (PDE) Inhibitory Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibition of these enzymes can lead to a variety of therapeutic effects, making PDE inhibitors a significant area of drug discovery. The purine ring is a key structural feature in many PDE inhibitors, including the well-known non-selective inhibitor, caffeine. nih.govwikipedia.org

Different families of PDEs exist, and selective inhibitors are sought to target specific disease states. Purine derivatives have been developed as inhibitors for several PDE families. For instance, purin-6-one derivatives have been identified as inhibitors of PDE2. researchgate.net Other research has focused on developing purine-based inhibitors for PDE4, PDE5, and PDE7, which are implicated in inflammatory diseases and other conditions. nih.govresearchgate.net Xanthine, a naturally occurring purine derivative, and its derivatives are known to act as non-selective phosphodiesterase inhibitors. mdpi.com

The structural framework of this compound, which contains a purine core, is consistent with that of many known PDE inhibitors. While specific studies detailing its PDE inhibitory profile are limited, its chemical class suggests a potential for interaction with one or more PDE isoenzymes. Further investigation would be required to determine its specific inhibitory activity and selectivity profile against the various PDE families.

Table 3: Phosphodiesterase Inhibitory Activity of Selected Purine Derivatives

Compound ClassTarget PDEPotencyReference
Purin-6-one derivatives (2j, 2p, 2q)PDE2IC50 values of 1.73, 0.18, and 3.43 μM, respectively researchgate.net
Purine-2,6-dione derivativesPDE4/7Part of their anti-inflammatory mechanism nih.gov
Imidazo[2,1-b]- or pyrimido[2,1-b]purinone derivativesPDE5Some derivatives show single-digit nanomolar potency researchgate.net
Xanthine derivativesNon-selective PDEWeak, non-selective inhibition wikipedia.orgmdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Importance of the Piperazine (B1678402) Moiety for Biological Activity

The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance a range of properties. nih.gov It is a six-membered ring containing two nitrogen atoms at positions 1 and 4, which can be crucial for improving the pharmacokinetic profile of a molecule. nih.gov The basic nitrogen atoms can be protonated, which often increases water solubility and bioavailability. nih.govnih.gov In many scaffolds, the inclusion of a piperazine moiety leads to significant or unexpected improvements in bioactivity. nih.gov For some compounds, the flexibility of the piperazine ring is essential; replacing it with a more rigid structure can lead to a complete loss of activity, highlighting its role in achieving the optimal conformation for receptor binding. plos.org

Influence of Substituents on the Piperazine Ring on Receptor Binding and Efficacy

Substituents on the piperazine ring, particularly at the N-4 position (distal to the purine (B94841) core), play a pivotal role in modulating receptor binding and efficacy. The nature of this substituent can drastically alter the compound's potency and selectivity.

Research on various classes of compounds has shown that attaching a substituted phenyl ring to the piperazine is a common and effective strategy. The electronic properties of the substituents on this phenyl ring are often critical. Studies on certain anticancer agents revealed that electron-withdrawing groups, such as chloro-, fluoro-, or trifluoromethyl (CF3), on the phenyl ring enhanced cytotoxic activity. nih.govnih.gov For one series of purine analogs, compounds bearing a phenyl ring with electron-attracting groups like 4-CF3, 4-Cl, or 3,4-diCl were the most active. nih.gov Similarly, for a class of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen on the fluorophenyl moiety attached to the piperazine was essential for inhibitory effects. polyu.edu.hk

In other contexts, such as for certain adenosine (B11128) A2A receptor inverse agonists, attaching different groups via an ethylamine (B1201723) chain to the piperazine yielded derivatives with high affinity and selectivity. nih.gov This demonstrates that the optimal substituent is highly dependent on the specific biological target.

Table 1: Effect of Piperazine Ring Substituents on Biological Activity

Compound ClassPiperazine N-4 SubstituentObserved EffectReference
Antitumor Purine AnalogsPhenyl ring with electron-withdrawing groups (e.g., -Cl, -CF3)Increased cytotoxic activity nih.gov
Antitumor Berberine AnalogsBenzene ring with electron-withdrawing groups (e.g., -Cl, -F)Enhanced anti-tumor activity nih.gov
ENT InhibitorsFluorophenyl with halogen substituteEssential for inhibitory effects on ENT1 and ENT2 polyu.edu.hk
A2A AR Inverse Agonists(Pyrrolidin-1-yl)ethyl chainHigh affinity and selectivity for the A2A receptor nih.gov

Role of the Linker Length and Nature (e.g., ethanol (B145695) chain) Connecting Piperazine to the Purine Core

The linker connecting the piperazine ring to the purine core, such as the ethanol chain in the title compound, is a critical determinant of biological activity. Its length, composition, and flexibility influence the molecule's ability to adopt the correct orientation to bind effectively with its target. nih.gov The linker dictates the distance and geometry between the two key pharmacophoric elements (the purine and the substituted piperazine), which can be pivotal for efficacy. nih.govnih.gov

Studies on various molecular classes have demonstrated this principle. For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), the linker length is a crucial parameter that must be optimized on a case-by-case basis to facilitate the formation of a productive ternary complex. nih.gov In a study of adenosine A2A receptor antagonists, increasing the flexibility of the molecule by spacing the piperazine residue from the core with an ethylamino linker generally led to improved binding affinity compared to direct attachment. nih.gov This suggests that the added flexibility allows for a more favorable interaction with the receptor binding pocket. The chemical nature of the linker is also important; for example, creating a linker via an amide bond versus a triazole ring can significantly alter the pKa of the piperazine, affecting its protonation state and solubility. nih.gov

Criticality of Purine Core Substitutions for Activity Modulation

The purine core itself is a versatile scaffold, and its biological activity can be finely tuned by introducing substituents at its various carbon and nitrogen atoms. researchgate.netresearchgate.net Purine is a heterocyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.gov Modifications at the C-2, C-6, C-8, and N-9 positions have been explored extensively to modulate activity against a wide range of biological targets, including protein kinases and receptors. nih.govresearchgate.net

Impact of Substituents at Purine C-2, C-6, C-8, and C-9 Positions

The specific position of substitution on the purine ring has a distinct impact on the molecule's biological profile.

C-6 Position: This is a common point of modification. In the parent compound, the piperazine moiety is attached at C-6. The development of various C-6 substituted purines has led to potent anticancer agents. nih.govacs.org

C-8 Position: Substituents at the C-8 position have been shown to have a strong influence on the electronic structure of the purine ring. acs.org 8-substituted purines have been investigated as kinase inhibitors. researchgate.net However, in some cases, substitution at C-8 can be detrimental; one study found that a C-8 substituted purine was less reactive in a C-6 functionalization reaction compared to the unsubstituted version. acs.org

C-2 Position: The C-2 position is another site for modification, though studies comparing its influence to the C-8 position suggest that C-8 substituents often have a stronger effect on the molecule's electronic properties. acs.org

N-9 Position: The N-9 position is frequently substituted, often with groups like cyclopentyl or various alkyl and benzyl (B1604629) groups, to generate potent kinase inhibitors and other agents. nih.govacs.org In nucleic acids, the N-9 position is the natural point of attachment to the ribose sugar. nih.gov

Analysis of Steric and Electronic Contributions to Observed Biological Activity

The effects of substituents on the purine core are governed by a combination of steric (size and shape) and electronic (electron-donating or electron-withdrawing) factors. Analysis reveals that electronic effects are often transmitted efficiently through the fused ring system. acs.org

Steric factors also play a role. While some molecular targets can accommodate bulky groups at certain positions, others may not. In a series of adenosine A2A receptor antagonists, it was found that steric hindrance was generally well-tolerated at the position-5 of a related thiazolopyrimidine scaffold, allowing for a wide variety of substituents. nih.gov The interplay between steric bulk and lipophilicity (a property influenced by both steric and electronic factors) can also impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. plos.org

Identification of Key Pharmacophoric Features within Purine-Piperazine Structures

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the purine-piperazine class of compounds, a general pharmacophore model can be identified.

This model typically consists of three key components:

A Heterocyclic Core: In this case, the purine ring (or a related bioisostere like a pyrimidine or thiazolopyrimidine) acts as a central scaffold, often providing key hydrogen bonding interactions with the target. nih.govnih.govnih.gov

A Basic Amine Moiety: The piperazine ring serves as this feature. Its basic nitrogen is often crucial for forming salt bridges or hydrogen bonds and for conferring favorable physicochemical properties like solubility. nih.govnih.gov

A Linker: An appropriately sized and flexible linker (like the ethanol chain) connects the heterocyclic core and the piperazine ring. nih.govnih.gov This linker optimally positions the other two pharmacophoric elements within the target's binding site. nih.gov

Development of SAR Models for the Rational Design of Optimized Biological Profiles

Systematic modifications of the purine core, the piperazine linker, and the substituents on the piperazine ring have provided valuable insights into the structural requirements for various biological activities. These studies often involve the synthesis of a series of analogs where specific parts of the lead molecule are altered, followed by biological evaluation to determine the impact of these changes.

Research into 6-substituted purine derivatives has demonstrated that the nature of the substituent at the C6 position of the purine ring is a critical determinant of biological activity. The linkage of a piperazine moiety at this position has proven to be a fruitful strategy in the development of compounds with diverse pharmacological properties, including anticancer and antitubercular activities. nih.govacs.orgnih.govnih.gov

Further SAR exploration has focused on the substitution pattern of the piperazine ring. The introduction of various functional groups on the distal nitrogen of the piperazine allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications can significantly influence the compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

For instance, in the context of developing anticancer agents based on the 6-(piperazin-1-yl)purine scaffold, a series of 6-(4-substituted phenylpiperazin-1-yl)-9-cyclopentylpurine derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov The study revealed that the electronic properties of the substituent on the phenyl ring attached to the piperazine had a marked impact on the anticancer activity.

The following data table illustrates the structure-activity relationships of some of these analogs against a human liver cancer cell line (Huh7).

CompoundSubstituent (R) on Phenyl RingIC50 (µM) on Huh7 cells
194-H4.8 ± 0.5
204-F6.2 ± 0.7
214-Cl5.5 ± 0.6
224-Br7.1 ± 0.8
234-CH38.5 ± 0.9
244-OCH3> 10

Data sourced from: Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. nih.gov

The results from this study indicated that an unsubstituted phenyl ring (compound 19) provided the highest potency. nih.gov The introduction of small halogen atoms like fluorine and chlorine at the para-position of the phenyl ring (compounds 20 and 21) resulted in a slight decrease in activity. A larger halogen like bromine (compound 22) or an electron-donating methyl group (compound 23) led to a further reduction in potency. nih.gov Notably, a methoxy (B1213986) group at the para-position (compound 24) significantly diminished the cytotoxic activity, suggesting that bulky electron-donating groups in this position are detrimental to the compound's efficacy. nih.gov

Similarly, a study on 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives as potential anticancer agents also highlighted the importance of the substituent on the piperazine ring. acs.orgnih.gov In this series, a trifluoromethylphenyl group on the piperazine (compound 11) demonstrated the most promising antitumor activity, with IC50 values in the low micromolar range against various cancer cell lines. acs.orgnih.gov

CompoundSubstituent at N6 of PurineIC50 (µM) on Huh7 cells
114-(4-Trifluoromethylphenyl)piperazin-1-yl5.2
124-(4-Fluorophenyl)piperazin-1-yl9.2

Data sourced from: Synthesis of Novel 6-(4-Substituted piperazine-1-yl)-9-(β-d-ribofuranosyl)purine Derivatives, Which Lead to Senescence-Induced Cell Death in Liver Cancer Cells. acs.orgnih.gov

These SAR findings are crucial for the development of predictive QSAR models. By correlating the observed biological activities with various calculated physicochemical descriptors of the molecules (e.g., lipophilicity, electronic parameters, steric properties), QSAR models can be generated. These models provide a mathematical relationship that can predict the biological activity of novel, unsynthesized compounds. This in silico approach allows for the virtual screening of large compound libraries and the prioritization of candidates with the most promising predicted biological profiles for synthesis and further testing, thereby accelerating the drug discovery process.

Computational Approaches in the Discovery and Optimization of Purine Piperazine Ethanol Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to foresee the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations are instrumental in predicting how purine-piperazine ethanol (B145695) derivatives, such as 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol, fit into the binding sites of their biological targets. These simulations calculate the binding energy, which is an approximation of the binding affinity. For instance, in studies of related piperazine (B1678402) derivatives, docking has been used to identify key interactions with enzymes like urease and various receptors. nih.gov The binding mode of these compounds often involves hydrogen bonds, hydrophobic interactions, and sometimes pi-cation or pi-pi stacking interactions with the amino acid residues of the target protein. nih.govbiomedpharmajournal.org

Elucidation of Molecular Mechanisms of Action and Inhibition

Beyond predicting binding affinity, molecular docking helps to elucidate the molecular mechanisms of action. By visualizing the docked pose of a compound, researchers can understand how it inhibits an enzyme or modulates a receptor's function. For example, docking studies on purine (B94841) analogs have revealed that they can act as ATP-competitive inhibitors of kinases by occupying the ATP-binding site and forming hydrogen bonds with the hinge region residues. tpcj.org

In the case of this compound, docking could reveal, for instance, that the purine ring mimics adenine (B156593), a natural ligand for many enzymes, while the piperazine-ethanol side chain provides additional interactions that confer specificity and potency. rsc.org For example, research on purine-linked piperazine derivatives as inhibitors of Mycobacterium tuberculosis showed that these compounds could target the MurB enzyme, disrupting peptidoglycan biosynthesis. nih.gov The computational models provided a basis for understanding the strong interactions of these inhibitors with the target, thereby guiding further development. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Application of 2D and 3D-QSAR Methodologies for Activity Prediction

Both 2D and 3D-QSAR methodologies are applied to purine-piperazine derivatives to predict their biological activity. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as topological indices and constitutional descriptors. tandfonline.com In a study on purine derivatives as c-Src tyrosine kinase inhibitors, a 2D-QSAR model was developed with a good predictive correlation coefficient (r²) of 0.8319. tandfonline.comresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of the molecules. These methods often provide more detailed insights into the steric and electrostatic requirements for activity. nih.gov For a series of piperazine derivatives, a CoMFA model showed that electrostatic and steric factors were correlated with their antagonistic effects. nih.gov In another study on alkylpiperazine derivatives, a robust 3D-QSAR model was generated with a high correlation coefficient (R² = 0.95), which was then used to predict the activity of new compounds. ekb.eg

Table 1: Comparison of 2D and 3D-QSAR Methodologies for Purine-Piperazine Derivatives
MethodologyKey FeaturesTypical DescriptorsExample ApplicationReported Statistical Significance
2D-QSARBased on 2D molecular structure. Computationally less intensive.Topological indices, constitutional descriptors, E-state indices.Predicting inhibitory activity of purine derivatives against c-Src tyrosine kinase. tandfonline.comresearchgate.netr² = 0.8319, q² = 0.7550 tandfonline.comresearchgate.net
3D-QSAR (CoMFA/CoMSIA)Requires 3D alignment of molecules. Provides steric and electrostatic field information.Steric fields, electrostatic fields, hydrophobic fields, H-bond donor/acceptor fields.Studying antihistamine and antibradykinin effects of piperazine derivatives. nih.gov-
3D-QSAR (kNN-MFA)Uses k-Nearest Neighbor method with molecular field analysis.Steric and electrostatic data points.Evaluating anticancer potential of triazole derivatives.r² = 0.8713, q² = 0.2129

Correlation of Molecular Descriptors with Observed Biological Responses

A key aspect of QSAR is identifying which molecular descriptors have the most significant correlation with the observed biological activity. For purine and piperazine derivatives, various descriptors have been found to be important. In a 2D-QSAR study of purine analogs, descriptors like the SsCH3E-index (a topological descriptor), H-Donor Count, and T_2_Cl_3 were found to be correlated with c-Src tyrosine kinase inhibitory activity. tandfonline.comresearchgate.net

In 3D-QSAR studies, the contour maps generated from CoMFA and CoMSIA analyses visually represent the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a 3D-QSAR study on piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators revealed that electrostatic contributions were more significant (66.14%) than steric contributions (13.84%) for their anti-inflammatory activity. nih.gov Such findings are crucial for guiding the structural modifications of compounds like this compound to enhance their desired biological effects.

In Silico Analysis of Biological Relevance

In silico analysis encompasses a broad range of computational methods used to predict the biological relevance of a compound, including its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. These predictions are vital for prioritizing compounds for further experimental testing.

For piperazine derivatives, in silico ADME predictions are routinely performed. mdpi.com These analyses can predict properties like aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. For example, in silico studies on piperazine indole (B1671886) hybrids have been used to evaluate their pharmacokinetic and safety profiles at the initial stages of drug discovery. nih.gov

Prediction of Receptor Binding Selectivity

A crucial step in drug discovery is ensuring that a potential drug molecule preferentially binds to its intended biological target over other receptors, thereby minimizing off-target effects. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in predicting the binding selectivity of purine-piperazine ethanol derivatives. ekb.eg

Molecular docking simulations, for instance, can virtually screen these compounds against a panel of receptors. nih.govnih.gov This process involves predicting the preferred orientation of the ligand (the purine-piperazine ethanol derivative) when bound to the active site of a receptor. The strength of this interaction is estimated using a scoring function, which provides a numerical value, often expressed in kcal/mol, to rank potential candidates. tpcj.org For example, a study on a series of phenylpiperazine derivatives demonstrated that molecular docking could successfully identify compounds with high binding affinity to specific DNA and topoisomerase IIα targets, with the calculated binding energies correlating with experimental observations. nih.gov

In the context of purine-piperazine ethanol derivatives, docking studies would be employed to predict their binding affinity for various receptor families, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes implicated in disease. mdpi.comnih.gov By comparing the docking scores across different receptor subtypes, researchers can prioritize compounds that exhibit a high predicted affinity for the target of interest and low affinity for off-targets. For instance, in the discovery of sigma-1 (S1R) receptor ligands, a screening of piperidine (B6355638)/piperazine-based compounds led to the identification of a potent agonist. nih.gov Subsequent molecular docking and dynamics simulations were used to elucidate the binding mode and key interactions within the S1R active site, providing a roadmap for further optimization. nih.govnih.gov

QSAR models provide a complementary approach. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a dataset of purine-piperazine ethanol derivatives with known binding affinities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs based on their structural features. This allows for the rapid virtual screening of large compound libraries to identify those with the highest predicted selectivity.

Assessment of Metabolic Stability in Microsomal Models

For purine-piperazine ethanol derivatives, in silico tools can predict which sites on the molecule are most susceptible to metabolic modification. nih.gov These predictions are often based on models that have been trained on large datasets of experimentally determined metabolic data. By identifying potential metabolic "hotspots," medicinal chemists can strategically modify the compound's structure to block these sites of metabolism, thereby enhancing its stability. For example, replacing a metabolically labile hydrogen atom with a fluorine atom is a common strategy to improve metabolic stability. nih.gov

The fraction of the compound that is unbound in the microsomal incubation (fu,mic) is another important parameter, as only the unbound fraction is available for metabolism. researchgate.net While challenging to predict accurately for all chemical classes, in silico models can provide useful estimates, particularly for less lipophilic compounds. researchgate.net

Advanced Computational Chemistry Techniques

Beyond initial screening and metabolic prediction, advanced computational chemistry techniques provide deeper insights into the behavior of drug molecules, aiding in the rational design of improved therapeutic agents.

Conformational Analysis of Purine-Piperazine Scaffolds

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. The purine-piperazine scaffold, with its multiple rotatable bonds, can adopt a variety of conformations in solution and at the receptor binding site. nih.gov Understanding the preferred conformations and the energy barriers between them is crucial for designing molecules that can readily adopt the bioactive conformation required for receptor binding.

Conformational analysis of the purine-piperazine scaffold can be performed using a variety of computational methods, including molecular mechanics force fields and quantum mechanics calculations. Molecular dynamics (MD) simulations offer a particularly powerful approach. nih.gov MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. nih.gov By simulating the behavior of a purine-piperazine ethanol derivative in a solvent environment, researchers can identify the most stable, low-energy conformations and assess the flexibility of the molecule. nih.gov

For example, MD simulations performed on newly synthesized purine/pyrimidine (B1678525) derivatives revealed the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the molecules when interacting with their target proteins. nih.gov These parameters provide insights into the stability of the protein-ligand complex and the flexibility of different parts of the molecule during the interaction. nih.gov Such analyses can reveal which parts of the scaffold are rigid and which are more flexible, information that is invaluable for designing analogs with improved binding affinity and selectivity. A study on the structural properties of purine derivative drugs also highlighted the excellent agreement between computed geometries and crystal structures, validating the accuracy of these computational approaches. iosrjournals.org

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Molecular Diversity

The future development of potent and selective drug candidates based on the 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol scaffold heavily relies on the exploration of innovative and efficient synthetic methodologies. The goal is to generate a wide array of analogs with diverse substitution patterns on both the purine (B94841) and piperazine (B1678402) rings, as well as modifications to the ethanol (B145695) side chain.

Key areas for synthetic exploration include:

Diversification of the Purine Core: While the 6-substituted purine is a common starting point, novel routes to modify other positions of the purine ring (e.g., N7, C2, C8) could yield compounds with altered biological activities and intellectual property landscapes. The synthesis of purine isosteres, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, offers a strategy to expand the chemical space and explore new interactions with biological targets. nih.gov

Functionalization of the Piperazine Ring: The piperazine linker is a critical component for modulating physicochemical properties and directing interactions with target proteins. The development of synthetic methods to introduce a variety of substituents on the piperazine ring is crucial. This includes the synthesis of novel piperazine derivatives with different electronic and steric properties. researchgate.netnih.gov

Modification of the Ethanol Side Chain: The hydroxyethyl (B10761427) group provides a handle for further functionalization. Exploring chain extension, branching, or replacement with other functional groups (e.g., amides, sulfonamides, esters) could significantly impact the compound's pharmacokinetic and pharmacodynamic profile.

Recent advances in synthetic chemistry, such as C-H activation, flow chemistry, and multicomponent reactions, can be leveraged to streamline the synthesis of these complex molecules and accelerate the generation of diverse chemical libraries for biological screening. For instance, the synthesis of pyrido[3,4-c]pyridazines and their polycyclic derivatives highlights the potential for creating complex fused heterocyclic systems that can mimic the purine core while offering novel structural features. mdpi.com

Deepening Mechanistic Understanding of Observed Biological Actions at a Molecular Level

While preliminary studies on purine-piperazine derivatives have demonstrated their potential as anticancer agents, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound and its analogs.

Key research questions to address include:

Identification of Primary Molecular Targets: Purine analogs are known to function as antimetabolites by interfering with nucleic acid synthesis. nih.gov However, they can also exhibit more specific activities by inhibiting key enzymes such as protein kinases. For example, some 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs have been shown to induce apoptosis by inhibiting Src kinase. nih.gov Identifying the primary kinase or other protein targets of this compound is a critical step.

Elucidation of Downstream Signaling Pathways: Once the primary target is identified, it is essential to map the downstream signaling cascades that are affected. This could involve investigating the modulation of key cellular processes such as cell cycle progression, apoptosis, and autophagy. Techniques like phosphoproteomics and gene expression profiling can provide a global view of the cellular response to compound treatment.

Understanding the Role of Structural Moieties: Research should aim to correlate specific structural features of the molecule with its mechanism of action. For instance, the piperidine (B6355638) ring in some piperazine/piperidine derivatives has been identified as a crucial element for activity at the σ1 receptor. nih.gov Similarly, understanding how modifications to the purine core or the ethanol side chain of this compound influence its molecular interactions will be vital.

A thorough mechanistic understanding will not only validate the therapeutic potential of this compound class but also provide a rational basis for the design of more potent and selective next-generation inhibitors.

Rational Design of Highly Targeted Agents with Improved Selectivity Profiles

A major challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects and associated toxicities. Rational drug design, guided by structural biology and computational modeling, offers a powerful approach to engineer molecules with improved selectivity profiles.

Strategies for enhancing the selectivity of this compound and its analogs include:

Exploiting Structural Differences in Target Proteins: If the target is a member of a large protein family, such as kinases, subtle differences in the amino acid composition of the active site or allosteric pockets can be exploited. For example, the presence of a charged residue like Asp48 in PTP1B, which is an uncharged asparagine in many other protein tyrosine phosphatases, has been successfully used to design selective inhibitors. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity, hydrogen bonding capacity, and electrostatic potential can significantly influence a compound's selectivity. By systematically modifying different parts of the this compound scaffold, it may be possible to enhance interactions with the desired target while reducing binding to off-targets.

Structure-Based and Ligand-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) can be employed to design ligands that fit precisely into the binding site. In the absence of a target structure, ligand-based approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to identify the key chemical features required for activity and selectivity.

The iterative process of design, synthesis, and biological evaluation is central to successful rational drug design. This approach has the potential to transform broad-spectrum inhibitors into highly selective agents with improved therapeutic windows. nih.gov

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

The lead optimization phase of drug discovery is an iterative process aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The integration of advanced computational methods with experimental validation can significantly accelerate this process and increase the likelihood of success. ijpsjournal.com

Key computational and experimental approaches for the lead optimization of this compound analogs include:

Virtual Screening and Molecular Docking: These methods can be used to screen large virtual libraries of compounds to identify those with a high probability of binding to the target of interest. ijpsjournal.com Molecular docking can also predict the binding mode of a ligand, providing insights for further structural modifications.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the protein-ligand interactions and help to assess the stability of the complex over time. This can be particularly useful for understanding the role of conformational changes in binding and selectivity.

ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogs. researchgate.net This allows for the early identification of compounds with potential liabilities, saving time and resources.

In Vitro and In Vivo Experimental Validation: Computational predictions must always be validated by experimental data. This includes in vitro assays to measure binding affinity, enzyme inhibition, and cellular activity, as well as in vivo studies in animal models to assess efficacy and pharmacokinetics.

The synergistic use of these approaches creates a powerful feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. nih.govucl.ac.uk This integrated strategy is essential for efficiently navigating the complex multidimensional optimization problem of lead optimization.

Potential for Developing New Chemical Probes and Preclinical Drug Candidates

Beyond their direct therapeutic potential, well-characterized molecules from the purine-piperazine class can serve as valuable chemical probes to interrogate biological systems. Furthermore, optimized lead compounds can progress into preclinical development as drug candidates.

Development of Chemical Probes: A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. By attaching a reporter tag, such as a fluorescent dye or a radioactive isotope, to this compound or a highly selective analog, it could be used to visualize the localization and dynamics of its target protein. For example, radiolabeled piperazine derivatives have been developed as PET probes for imaging sigma-2 receptors in tumors. nih.gov

Advancement of Preclinical Drug Candidates: Through the rigorous process of lead optimization, analogs of this compound with a desirable balance of potency, selectivity, and drug-like properties can be identified. These compounds can then be advanced into formal preclinical development, which involves extensive safety and toxicology studies in animal models, formulation development, and process chemistry to enable large-scale synthesis. Numerous purine and piperazine derivatives have shown promise in preclinical studies for a variety of diseases, including cancer and diabetes. nih.govnih.govmdpi.com

The development of both chemical probes and preclinical candidates from this scaffold will not only advance our understanding of fundamental biology but also holds the promise of delivering novel medicines to address unmet medical needs.

Q & A

Q. What is the recommended synthetic route for 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol, and what critical parameters influence reaction efficiency?

Answer: The synthesis involves nucleophilic substitution between 6-chloro-7H-purine and 2-(piperazin-1-yl)ethanol. Key parameters include:

  • Solvent selection (DMF or DMSO for polar aprotic conditions).
  • Temperature control (90–110°C, monitored via reflux).
  • Stoichiometric excess of the piperazine derivative (1.2–1.5 equivalents).
  • Reaction duration (12–18 hours) to achieve >75% yield.
    Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) removes unreacted precursors .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Answer:

  • Recrystallization: Ethanol-water (3:1 v/v) at 4°C yields ≥95% purity.
  • Chromatography: Gradient elution (hexane:ethyl acetate → methanol) resolves polar impurities.
  • Centrifugal Partition Chromatography (CPC): Effective for stereochemical variants. Ethanol evaporation via rotary methods ensures solvent removal .

Q. How can solubility and stability be optimized for experimental use?

Answer:

  • Solubility: Use ethanol or DMSO (10–50 mM stock solutions). Avoid aqueous buffers with pH <5 to prevent precipitation.
  • Stability: Store lyophilized powder at –20°C under inert gas (N₂/Ar). For in vitro assays, prepare fresh solutions to avoid hydrolysis .

Q. What analytical techniques validate the structural integrity of synthesized batches?

Answer:

  • 1H/13C NMR: Confirm piperazine-proton coupling (δ 2.5–3.5 ppm) and purine aromatic signals (δ 8.1–8.9 ppm).
  • HRMS: Exact mass verification (calculated for C₁₁H₁₅N₇O: 285.1325).
  • FTIR: Characterize N–H (3300 cm⁻¹) and C–O (1050 cm⁻¹) bonds .

Advanced Research Questions

Q. How can in vitro models evaluate the anticancer potential of this compound?

Answer:

  • MTT Assays: Screen against leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines (10–100 μM, 72h exposure).
  • Mechanistic Studies: Flow cytometry for apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide).
  • Comparative Analysis: Benchmark against 6-mercaptopurine to contextualize potency .

Q. What formulation strategies improve bioavailability in preclinical models?

Answer:

  • Lipid Nanoparticles (LNPs): Encapsulate using ionizable lipids (e.g., DLin-MC3-DMA) at a 3:1 lipid:compound ratio.
  • Ethanol Injection Method: Achieves >85% encapsulation efficiency.
  • In Vivo Testing: Murine models show 3.2-fold increased plasma AUC(0–24h) versus free compound .

Q. How should discrepancies in biological activity data between studies be resolved?

Answer:

  • Dose-Response Curves: Validate using 8–10 concentration points (IC₅₀ determination).
  • Assay Standardization: Include internal controls (e.g., staurosporine for apoptosis).
  • Batch Consistency: Characterize impurities via UHPLC-MS/MS (LOD: 0.05% w/w for dimers) .

Q. What structural modifications enhance target selectivity in kinase inhibition assays?

Answer:

  • Piperazine Substitutions: Introduce electron-withdrawing groups (e.g., –CF₃) to modulate binding.
  • Purine Modifications: Replace –OH with –SH to improve affinity for ATP-binding pockets.
  • SAR Profiling: Compare IC₅₀ values across analogs using radiometric kinase assays .

Q. How can impurities from synthesis be quantified and mitigated?

Answer:

  • UHPLC-MS/MS: Use a C18 column with 0.1% formic acid/acetonitrile gradient.
  • qNMR: 1,3,5-Trimethoxybenzene as an internal standard for absolute purity (±2% accuracy).
  • Process Optimization: Reduce unreacted purine precursors via iterative recrystallization .

Q. What safety protocols address data gaps in toxicology profiles?

Answer:

  • Ames Test: Assess mutagenicity (TA98/TA100 strains, 0.1–100 μg/plate).
  • hERG Assay: Screen for cardiotoxicity (IC₅₀ threshold >30 μM).
  • Acute Toxicity: OECD Guideline 423 in rodent models (500–2000 mg/kg dose range) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.